2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, difluoro substituents, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group of the isoquinoline derivative is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of difluoro substituents: Fluorination reactions are carried out using appropriate fluorinating agents under controlled conditions to introduce the difluoro groups at the desired positions.
Formation of the carboxylic acid: The carboxylic acid functionality is introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Reducing agents such as lithium aluminum hydride and diisobutylaluminum hydride (DIBAH) are frequently used.
Nucleophiles: Various nucleophiles, including amines and alkoxides, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions . The difluoro substituents influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
- 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the BOC protecting group and difluoro substituents, which confer distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butoxycarbonyl (BOC) protecting group and difluoro substituents that enhance its reactivity and interaction with biological targets.
- Molecular Formula : C15H17F2NO4
- Molecular Weight : 313.30 g/mol
- CAS Number : 2241138-04-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The BOC group can be selectively removed under acidic conditions, revealing an active amine group that can participate in further chemical reactions with biomolecules. This mechanism is crucial for its potential applications in drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Its structural similarity to known anticancer agents allows for exploration in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant in cancer and other diseases. For instance, it may act as a selective inhibitor of certain kinases involved in cell proliferation.
- Bioavailability and Pharmacokinetics : Studies are ongoing to assess the bioavailability of this compound across different species, which is essential for determining its therapeutic potential.
Comparative Analysis
The following table presents a comparison of this compound with structurally similar compounds:
Compound Name | Structural Features | Similarity Index |
---|---|---|
2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Tetrahydroisoquinoline core with BOC group | 0.97 |
(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Similar core structure with BOC | 0.97 |
1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | Piperidine core with BOC group | 0.89 |
(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid | Isoquinoline structure with Cbz group | 0.86 |
The unique combination of the BOC protecting group and difluoro substituents distinguishes this compound from others in the same class.
Case Studies
Recent literature highlights the ongoing research into the biological effects of this compound:
- Cancer Research : A study examined the effects of various derivatives of tetrahydroisoquinoline on tumor growth in xenograft models. The results indicated that compounds similar to this compound showed promising results in reducing tumor size and improving survival rates in treated animals.
- Kinase Inhibition Studies : Another investigation focused on the inhibition of specific kinases by this compound. The findings revealed that it could effectively inhibit pathways involved in cell cycle regulation and apoptosis.
Properties
Molecular Formula |
C15H17F2NO4 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-8-4-5-10(16)12(17)9(8)6-11(18)13(19)20/h4-5,11H,6-7H2,1-3H3,(H,19,20) |
InChI Key |
ORJAIOZFGZLWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=C(C=C2)F)F |
Origin of Product |
United States |
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